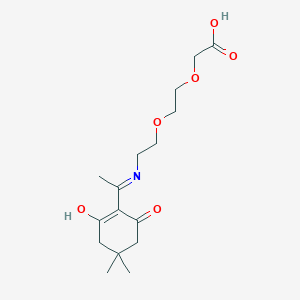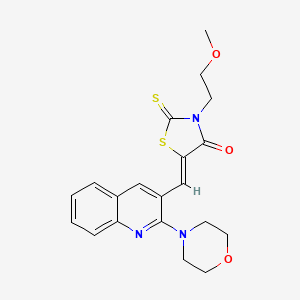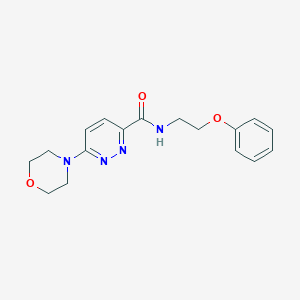![molecular formula C10H16N2O4 B2601987 tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate CAS No. 2174002-21-0](/img/structure/B2601987.png)
tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate: is a chemical compound with a complex structure that includes an oxazole ring, a hydroxymethyl group, and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate typically involves multiple steps. One common method includes the formation of the oxazole ring followed by the introduction of the hydroxymethyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce various reduced derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological pathways.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxazole ring and hydroxymethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tert-butyl carbamate moiety can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
- tert-butyl n-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
- tert-butyl n-{[4-hydroxycyclohexyl]methyl}carbamate
- tert-butyl n-{[4-(hydroxymethyl)phenyl]methyl}carbamate
Comparison: Compared to these similar compounds, tert-butyl n-{[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl}carbamate has a unique oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets are required.
Propriétés
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)-1,3-oxazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)11-4-8-7(5-13)12-6-15-8/h6,13H,4-5H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFJELJABFHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2601909.png)
![6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2601911.png)
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)
![ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)

![7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2601918.png)
![Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2601919.png)

![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)
![2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2601923.png)


